8-Hydroxy-2-oxaspiro[4.5]decan-1-one
CAS No.: 67132-92-7
Cat. No.: VC15993803
Molecular Formula: C9H14O3
Molecular Weight: 170.21 g/mol
* For research use only. Not for human or veterinary use.
![8-Hydroxy-2-oxaspiro[4.5]decan-1-one - 67132-92-7](/images/structure/VC15993803.png)
Specification
CAS No. | 67132-92-7 |
---|---|
Molecular Formula | C9H14O3 |
Molecular Weight | 170.21 g/mol |
IUPAC Name | 8-hydroxy-2-oxaspiro[4.5]decan-1-one |
Standard InChI | InChI=1S/C9H14O3/c10-7-1-3-9(4-2-7)5-6-12-8(9)11/h7,10H,1-6H2 |
Standard InChI Key | HHXRASSKCGPAQL-UHFFFAOYSA-N |
Canonical SMILES | C1CC2(CCC1O)CCOC2=O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 8-hydroxy-2-oxaspiro[4.5]decan-1-one, reflecting its spirocyclic structure comprising a cyclopentane ring fused to a tetrahydrofuran-2-one moiety. The molecular formula is C₉H₁₄O₃, with a computed exact mass of 170.094294304 Da . The spiro junction at the 2-position and hydroxyl group at the 8-position are critical to its stereoelectronic properties.
Structural Characterization
The compound’s 2D and 3D structural representations (Figure 1) reveal a rigid spirocyclic framework. Key features include:
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Spiro center: Connects the cyclopentane and tetrahydrofuran-2-one rings.
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Hydroxyl group: Positioned on the cyclopentane ring, enabling hydrogen bonding.
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Ketone group: Part of the tetrahydrofuran-2-one system, contributing to electrophilic reactivity.
Table 1: Key Identifiers and Synonyms
Identifier | Value | Source |
---|---|---|
CAS Registry Number | 67132-92-7 | PubChem |
DSSTox Substance ID | DTXSID80739149 | EPA DSSTox |
SMILES Notation | C1CC2(CCC1O)CCOC2=O | PubChem |
InChIKey | HHXRASSKCGPAQL-UHFFFAOYSA-N | PubChem |
Synthetic Methodologies
Tandem Prins/Pinacol Cascade Reaction
A breakthrough in synthesizing 8-Hydroxy-2-oxaspiro[4.5]decan-1-one derivatives was achieved via a Lewis acid-catalyzed Prins/pinacol cascade (Figure 2). This method employs 1-(4-hydroxybut-1-en-2-yl)cyclobutanol and aldehydes under BF₃·OEt₂ catalysis to yield 7-substituted-8-oxaspiro[4.5]decan-1-ones .
Reaction Mechanism:
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Prins Cyclization: Aldehyde activation by BF₃ forms an oxocarbenium ion, which undergoes cyclization with the enol ether.
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Pinacol Rearrangement: Acid-mediated hydride shift generates the spirocyclic ketone.
Table 2: Substrate Scope and Yields
Aldehyde Type | Yield (%) | Selectivity (dr) |
---|---|---|
Aromatic (e.g., benzaldehyde) | 78 | 95:5 |
Aliphatic (e.g., pentanal) | 65 | 90:10 |
α,β-Unsaturated (e.g., cinnamaldehyde) | 72 | 93:7 |
This method’s versatility is demonstrated by its compatibility with diverse aldehydes, including heteroaromatic and sterically hindered substrates .
Physicochemical and Computational Properties
Experimental and Calculated Data
PubChem’s computed properties provide insights into the compound’s behavior:
Table 3: Key Physicochemical Properties
Property | Value | Method/Source |
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Molecular Weight | 170.21 g/mol | PubChem |
XLogP3-AA | 0.6 | XLogP3 |
Hydrogen Bond Donors | 1 | Cactvs |
Topological Polar Surface Area | 46.5 Ų | Cactvs |
Rotatable Bond Count | 0 | Cactvs |
The low XLogP3 value indicates moderate hydrophilicity, while the absence of rotatable bonds suggests conformational rigidity.
Spectroscopic Characterization
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